Phosphonopyruvate

描述

膦酸丙酮酸是一种有机磷化合物,其特征在于存在稳定的碳磷 (C-P) 键。 它是各种生物磷酸酯生物合成的关键中间体,在全球磷循环中起着重要作用 .

准备方法

化学反应分析

科学研究应用

Chemical Synthesis

Phosphonopyruvate serves as a key intermediate in the synthesis of various biogenic phosphonates. These compounds are important due to their roles as signaling molecules and their potential use in pharmaceuticals. The stability and reactivity of this compound facilitate its use in chemical reactions aimed at producing complex organic molecules.

Table 1: Key Reactions Involving this compound

Biological Applications

In biological systems, this compound plays a critical role in the metabolism of phosphonates by bacteria. This involvement is essential for understanding microbial phosphorus cycling and can have implications for environmental science.

Biochemical Pathways

- Conversion Mechanism : The conversion of phosphoenolpyruvate to this compound is catalyzed by the enzyme phosphoenolpyruvate mutase, which is crucial in metabolic pathways involving phosphonates .

- Cellular Effects : this compound influences cellular processes by participating in the biosynthesis of phosphonates, which can mimic biological molecules and inhibit metabolic enzymes.

Medicinal Applications

This compound has potential as a lead compound for developing drugs that target metabolic enzymes. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in treating diseases related to metabolic dysfunctions.

Case Study: Fosfomycin

Fosfomycin, an antibiotic derived from this compound, is effective against multidrug-resistant bacterial infections. The biosynthesis of fosfomycin involves the conversion of phosphoenolpyruvate to this compound as a key step . This highlights the significance of this compound not only in basic research but also in clinical settings.

Industrial Applications

The stability and reactivity of this compound make it valuable in industrial processes that require manipulation of phosphorus-containing compounds. Its applications extend to areas such as agriculture (as a fertilizer) and materials science.

作用机制

膦酸丙酮酸通过各种酶(包括 C-P 裂解酶和 C-P 水解酶)裂解 C-P 键来发挥作用 . 其生物合成中的关键步骤涉及磷酸烯醇丙酮酸的分子内重排生成膦酸丙酮酸 . 此过程由磷酸烯醇丙酮酸变位酶催化 .

类似化合物:

膦酰基乙酸: 另一种具有 C-P 键的有机磷化合物,用于各种生化应用.

2-氨基乙基膦酸 (睫状酸): 一种具有显着生物活性的天然膦酸酯.

磷霉素: 一种广泛使用的抗菌药物,是代表性的膦酸酯天然产物.

独特性: 膦酸丙酮酸的独特性在于它作为生物磷酸酯生物合成的关键中间体以及它在全球磷循环中的作用 . 它的稳定性和反应活性使其成为各种科学和工业应用中的宝贵化合物 .

相似化合物的比较

Phosphonoacetate: Another organophosphorus compound with a C-P bond, used in various biochemical applications.

2-Aminoethylphosphonic acid (Ciliatine): A naturally occurring phosphonate with significant biological activity.

Fosfomycin: A widely used antibacterial drug that is a representative phosphonate natural product.

Uniqueness: Phosphonopyruvate is unique due to its role as a key intermediate in the biosynthesis of biogenic phosphonates and its involvement in the global phosphorus cycle . Its stability and reactivity make it a valuable compound in various scientific and industrial applications .

生物活性

Phosphonopyruvate (PnPy) is a phosphonate compound that has garnered attention for its biological activities, particularly in the fields of microbiology and biochemistry. This article explores the various aspects of PnPy's biological activity, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.

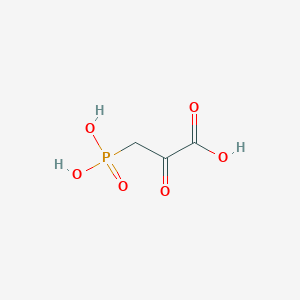

Chemical Structure and Properties

This compound is structurally related to pyruvate, with a phosphonate group replacing the carboxyl group. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving phosphonate metabolism. The compound exhibits a pKa value estimated around 7.41, which indicates its behavior in physiological conditions .

This compound Decarboxylase (PnPDC)

One of the primary enzymes interacting with this compound is this compound Decarboxylase (PnPDC), which catalyzes the conversion of PnPy to phosphoenolpyruvate (PEP). The kinetic parameters for this enzyme show a Km value of approximately 2.9 µM and a kcat value of 10.1 s, indicating its high affinity and efficiency in utilizing PnPy as a substrate .

Table 1: Kinetic Parameters of PnPDC

| Parameter | Value |

|---|---|

| Km | 2.9 ± 0.2 µM |

| kcat | 10.1 ± 0.3 s |

| kcat/Km | 3500 mMs |

The enzyme's catalytic efficiency is significantly influenced by the presence of the phosphono group, which enhances substrate binding .

Hydrolysis and Stability

This compound undergoes hydrolysis under specific conditions, leading to the formation of inorganic phosphate and other byproducts. Studies indicate that at elevated temperatures (e.g., 75 °C), PnPy can decompose, primarily yielding inorganic phosphate . The stability and reactivity of PnPy are crucial for its potential applications in biochemistry.

Antimicrobial Properties

This compound has been implicated in antimicrobial activities, particularly as a precursor in the biosynthesis of fosfomycin, an antibiotic effective against various bacterial pathogens. The conversion from PEP to this compound is a critical step in this biosynthetic pathway . Fosfomycin exhibits broad-spectrum antibacterial activity, including efficacy against multidrug-resistant strains.

Case Study: Fosfomycin Production

Research has shown that bacterial strains capable of synthesizing fosfomycin utilize this compound as an intermediate. For instance, studies on Pseudomonas syringae have elucidated the enzymatic pathways involved in converting PnPy to fosfomycin, highlighting its significance in antibiotic biosynthesis .

Applications in Therapeutics

The potential therapeutic applications of this compound extend beyond its role as an antibiotic precursor. Due to its unique biochemical properties, it may serve as a target for developing novel antimicrobial agents or inhibitors of phosphonate metabolism in pathogenic organisms.

Mechanism-Based Inhibition

Recent studies have explored the use of phosphonodifluoropyruvate (PnDFP), a derivative of this compound, as a mechanism-based inhibitor targeting PnPDC. This compound has demonstrated irreversible inhibition characteristics, indicating its potential as a therapeutic agent against bacteria that rely on phosphonate metabolism for survival .

属性

IUPAC Name |

2-oxo-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDAVCOAOFSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331445 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5824-58-8 | |

| Record name | PHOSPHONOPYRUVATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphonopyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。